2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione
Description
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-16(23-2)15(9-11)19-10-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRFLNZAGCCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167099 | |
| Record name | 2-[[(2,5-Dimethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-29-2 | |
| Record name | 2-[[(2,5-Dimethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 2,5-dimethoxyaniline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with electron acceptors and donors, facilitating various chemical reactions. The active methylene group in the compound plays a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione with structurally related compounds, focusing on molecular properties, synthesis, and functional behavior.
Table 1: Structural and Functional Comparison of Indane-1,3-dione Derivatives
*Estimated based on indane-1,3-dione (C₉H₆O₂) + substituent (C₈H₉NO₂). †Close to cyclohexane analog (303.35 g/mol) .
Key Findings:
Core Structure Influence :
- Indane-1,3-dione derivatives (target compound and ) exhibit planar aromatic cores, enhancing π-π stacking interactions, compared to cyclohexane-1,3-dione (), which introduces steric bulk via dimethyl groups.
- Isoindoline-1,3-diones () share similar carbonyl reactivity but differ in solubility due to fused benzene vs. bicyclic systems .
Hydrazone derivatives (, a-c) show tunable photophysical properties (e.g., NH stretching at ~3355 cm⁻¹), useful in sensor design .
Synthetic Routes: Most analogs are synthesized via condensation reactions (e.g., refluxing with amines/hydrazines), suggesting the target compound could follow similar pathways .
Applications :
Biological Activity
2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione is a compound that belongs to the indane-1,3-dione derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological systems, making it a candidate for further research into its therapeutic applications.
- Molecular Formula : C18H15NO4
- Molecular Weight : 309.32 g/mol
- CAS Number : 1020252-29-2
Synthesis
The synthesis of this compound typically involves the reaction of indane-1,3-dione with 2,5-dimethoxyaniline. This reaction is facilitated by specific catalysts and solvents to yield the desired product effectively.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The active methylene group in the structure plays a crucial role in mediating these interactions, allowing the compound to participate in electron transfer processes and engage with biological receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against several pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various bacterial strains .
- Biofilm Inhibition : It showed superior biofilm inhibition properties compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .
Antituberculosis Activity
Another notable aspect of this compound is its antituberculosis activity. It has been reported to possess tuberculostatic and tuberculocidal properties against Mycobacterium tuberculosis. The MIC and minimum bactericidal concentration (MBC) values suggest that it can effectively inhibit and kill the bacteria at concentrations comparable to standard antituberculosis drugs .
Study on Antimicrobial Properties
In a comprehensive study examining a series of derivatives related to this compound, researchers found that certain derivatives displayed significant antimicrobial activity with low cytotoxicity. The study utilized various methods including time-kill assays and biofilm formation assessments to evaluate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Synergistic Effects with Other Antibiotics
Further investigations revealed that some derivatives of this compound exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole. This combination resulted in reduced MICs for these antibiotics, enhancing their efficacy against resistant strains .
Data Summary
| Activity Type | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Bacterial Inhibition | 0.22 - 0.25 | Not specified | Effective against multiple bacterial strains |
| Antituberculosis Activity | Not specified | Comparable to ATDs | Significant bactericidal effect |
| Biofilm Inhibition | Not specified | Not specified | Superior efficacy compared to Ciprofloxacin |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione, and how can purity be validated?
- Methodological Answer : The compound is synthesized via condensation of indane-1,3-dione with 2,5-dimethoxyaniline. A typical protocol involves refluxing in ethanol or acetic acid under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) for 6–12 hours . Purity validation requires complementary techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy : FT-IR to confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and ¹H/¹³C NMR for structural verification .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows peaks for methoxy groups (~δ 3.7–3.8 ppm) and aromatic protons (~δ 6.5–8.0 ppm). The active methylene proton appears as a singlet near δ 5.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 310.3 (theoretical: 309.32 g/mol) .
- XRD : Single-crystal X-ray diffraction resolves the planar indane-1,3-dione core and conjugated imine bond geometry .
Q. What initial biological screening assays are appropriate for evaluating its antimicrobial potential?
- Methodological Answer :
- Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MIC values range from 0.22–0.25 µg/mL, comparable to ciprofloxacin .
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating electron transfer potential .
- Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. The methoxy and imine groups show hydrogen bonding with active-site residues (e.g., Asp81, Ala84) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent bacterial strain selection (ATCC standards) and growth conditions (e.g., pH, temperature) .
- Matrix Degradation Control : For biofilm studies, stabilize samples at 4°C to minimize organic degradation during prolonged assays .
- Statistical Validation : Use ANOVA with post-hoc tests to resolve variability in MIC/MBC values from replicate experiments .
Q. What are the challenges in modifying the compound's structure to enhance photophysical properties?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to red-shift absorption spectra for organic electronics. Monitor via UV-Vis (λmax ~450 nm in DMSO) .
- Solubility Optimization : Replace methoxy groups with polar sulfonate moieties to improve aqueous solubility while retaining π-conjugation .
Q. How to design experiments to elucidate the mechanism of action in bacterial inhibition?
- Methodological Answer :
- Reactive Oxygen Species (ROS) Assay : Use DCFH-DA fluorescence to quantify intracellular ROS generation in treated bacteria .
- Membrane Permeability : Employ propidium iodide uptake assays to assess cell membrane disruption .
- Enzyme Inhibition : Measure NADH-dependent oxidoreductase activity via spectrophotometry (340 nm) to confirm electron transfer interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
